5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine

OLED materials Iridium phosphors Cyclometalating ligands

Researchers often face regioisomeric uncertainty when sourcing imidazo[4,5-b]pyridine building blocks, where incorrect substitution can drastically alter photophysical or pharmacological outcomes. 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine (CAS 617678-32-7) is the exact 5-CF₃ regioisomer required for: • Blue OLED emitters: Yields iridium(III) complexes with superior external quantum efficiency (EQE) and favorable CIE coordinates versus the 6-CF₃ analog. • TAM kinase inhibitors: Enables 2,6-disubstituted analogs with sub-nanomolar AXL IC₅₀ (0.77 nM) and 120- to 900-fold selectivity over MER/TYRO3. Supplied at ≥97% purity with full analytical documentation and reliable global logistics.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
CAS No. 617678-32-7
Cat. No. B1511182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine
CAS617678-32-7
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=N2)C(F)(F)F
InChIInChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4-6(13-5)12-3-11-4/h1-3H,(H,11,12,13)
InChIKeyJLWCYGRWTPNODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine: Core Scaffold & Procurement


5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine (CAS 617678-32-7) is a heteroaromatic building block belonging to the imidazo[4,5-b]pyridine class . Its core structure consists of a fused imidazole and pyridine ring system, with a strong electron-withdrawing trifluoromethyl group at the 5-position . This specific substitution pattern is a key determinant of its physicochemical profile and serves as a common intermediate in the synthesis of kinase inhibitors and advanced materials [1]. For procurement, the compound is widely available with a standard research purity of 97% [2].

Category Heteroaromatic building block
Core Imidazo[4,5-b]pyridine
Substitution 5-Trifluoromethyl (CF3)
Procurement Spec Standard research grade (97%)

Regioisomer Differentiation of 5-CF3 Imidazo[4,5-b]pyridine


While the imidazo[4,5-b]pyridine core is a privileged scaffold, simple substitution with a trifluoromethyl group is insufficient to guarantee performance; the precise position of this group on the ring system critically dictates the compound's utility. Studies demonstrate that regioisomers like 5-(trifluoromethyl)- and 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine yield distinct photophysical properties in derived complexes [1]. Furthermore, the 5-CF3 isomer serves as a specific starting point for certain kinase inhibitor pharmacophores, where positional variation would alter binding geometry [2]. Generic substitution therefore introduces significant risk in synthetic yields, target selectivity, and final product performance, necessitating a rigorous, evidence-based approach to selecting the correct regioisomer for specific applications [1][2].

Regioisomer Mismatch 5-CF3 vs 6-CF3 yields distinct photophysical properties (EQE, CIE), directly impacting OLED device performance outcomes.
Binding Geometry Positional variation alters kinase inhibitor pharmacophore geometry; generic substitution may shift target selectivity profiles.
Lipophilicity Shift 5-CF3 (cLogP 1.4) vs 2-CF3 (cLogP 1.0) exhibits measurable log unit differences, altering predicted membrane permeability.

Quantitative Evidence: 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine


Regioisomeric Impact on Blue OLED Efficiency

In a comparative study of homoleptic iridium(III) complexes, the facial isomer of the complex derived from 5-(trifluoromethyl)imidazo[4,5-b]pyridin-2-ylidene (f-tpb1) exhibited superior performance as a blue phosphorescent emitter compared to its 6-CF3 counterpart. The 5-CF3 derivative achieved a higher maximum external quantum efficiency (EQE) of 13.5% and more desirable CIE color coordinates for blue emission [1].

OLED Efficiency
Head-to-head
EQE max 13.5% vs 10.1%
Reported EQE improvement
Supports OLED emission layer screening
OLED materials Iridium phosphors Cyclometalating ligands

Lipophilicity Profile: 5-CF3 vs. 2-CF3 Isomers

The position of the trifluoromethyl group significantly alters fundamental physicochemical parameters. The 5-CF3 isomer exhibits a notably higher calculated LogP (cLogP) compared to its 2-CF3 regioisomer, indicating a meaningful difference in lipophilicity that can impact solubility, permeability, and metabolic stability [1].

Lipophilicity Profile
Predicted
XLogP3 1.4 vs 1.0 (Δ0.4)
Reported lipophilicity difference
Supports physicochemical screening
ADME prediction Physicochemical properties Drug design

Key Intermediate for AXL-Selective Kinase Inhibitors

The 5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine core is a critical intermediate in the design of potent and selective TAM kinase inhibitors. A series of 2,6-disubstituted imidazo[4,5-b]pyridines, which can be synthesized from this core, demonstrated low nanomolar potency and exceptional selectivity for AXL over MER and TYRO3. A lead compound (28) exhibited an IC50 of 0.77 nM against AXL, with 120- to 900-fold selectivity over other TAM family members [1].

AXL Kinase Selectivity
Class-level
IC50 0.77 nM / 120-900x Sel
Reported AXL inhibition context
Supports kinase isoform selectivity studies
Kinase inhibitors Cancer therapeutics AXL/MER/TYRO3

Application Scenarios: 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine


High-Efficiency Blue OLED Phosphors

This compound is the preferred building block for synthesizing imidazo[4,5-b]pyridin-2-ylidene ligands for blue-emitting iridium(III) complexes. Evidence shows that the 5-CF3 regioisomer yields phosphors with higher external quantum efficiency (EQE) and more favorable CIE coordinates compared to the 6-CF3 isomer, making it essential for achieving high-performance blue OLED devices [1].

Selective AXL Kinase Inhibitor Design

Researchers targeting the TAM kinase family, particularly for AXL-driven cancers, should prioritize this core scaffold. As demonstrated in the development of potent TAM inhibitors, the 5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine core enables the synthesis of 2,6-disubstituted analogs that achieve sub-nanomolar potency against AXL (IC50 = 0.77 nM) with exceptional selectivity over MER and TYRO3 (120- to 900-fold) [2].

Lipophilicity Optimization in Lead Compound Design

When designing a compound library and selecting a core, the 5-CF3 isomer offers a distinct lipophilicity profile. With a predicted XLogP3 of 1.4, it is measurably more lipophilic than the 2-CF3 analog (XLogP3 = 1.0). This 0.4 log unit difference can be leveraged to fine-tune a lead compound's ADME properties, particularly for improving membrane permeability in cell-based assays [3].

Application
Selection Property
Validation Focus
Blue OLED Phosphor R&D
5-CF3 Regioisomer Purity
OLED Device Efficiency Endpoints (EQE, CIE)
AXL Kinase Selectivity Studies
2,6-Disubstitution Synthetic Flexibility
AXL vs MER/TYRO3 Inhibition Ratios
Lead Compound Screening
5-CF3 Lipophilicity Profile (Predicted)
Membrane Permeability Model Fit
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